![molecular formula C22H17N5O5S B2553589 N-(4-(2-oxo-2-(((3-苯基-1,2,4-恶二唑-5-基)甲基)氨基)乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1207049-01-1](/img/structure/B2553589.png)

N-(4-(2-oxo-2-(((3-苯基-1,2,4-恶二唑-5-基)甲基)氨基)乙基)噻唑-2-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

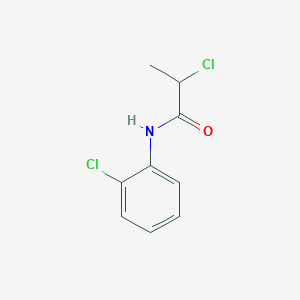

The compound is a derivative of oxamic acid, specifically a N-(4-substituted-thiazolyl)oxamic acid derivative. These compounds have been synthesized and tested for their antiallergy activity, showing significant potency in the rat PCA model. The synthesis typically involves the reaction of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles, which are then condensed with ethyloxalyl chloride to produce thiazolyloxamates .

Synthesis Analysis

The synthesis of related compounds involves a series of reactions starting with the appropriate acetophenone and thiourea, followed by condensation with ethyloxalyl chloride. In some cases, hydrolysis of the oxamates enhances the activity of the compounds. The synthesis of similar structures, such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, has been achieved in one step from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones .

Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolyl ring and a phenyl ring, which can be substituted with various groups without significantly enhancing the activity compared to the unsubstituted phenyl derivative. The presence of a 1,2,4-oxadiazol ring is common in these molecules, which is known for its utility in medicinal chemistry due to its resemblance to biologically important heterocycles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of aminothiazoles and subsequent condensation reactions. The one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one is another example of the chemical transformations used to create these molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not detailed in the provided papers, related compounds exhibit potent antiallergy activity and have shown promise in preliminary antimicrobial screening. The physical properties such as solubility, melting point, and stability would be influenced by the specific functional groups present in the molecule .

科学研究应用

抗癌活性

合成了一系列与给定化合物结构相似的化合物,并评估了它们对多种癌细胞系的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌)。这些化合物表现出中等至优异的抗癌活性,一些衍生物表现出比参考药物依托泊苷更高的活性 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

抗氧化活性

另一项研究重点是合成和评估涉及类似结构框架的衍生物的抗氧化活性。评估了抗氧化性能,表明在对抗氧化应激相关疾病方面具有潜在应用 (George, Sabitha, Kumar, & Ravi, 2010)。

抗菌和抗微生物活性

合成了几种衍生物并测试了它们的抗菌和抗微生物活性。值得注意的例子包括对金黄色葡萄球菌和枯草芽孢杆菌表现出良好活性的化合物,表明它们作为新型抗菌剂的潜力 (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017)。另一项研究报道了取代-噻唑-2-氨基脲衍生物的合成,并评估了它们的抗微生物活性,进一步证明了这些化合物的多种生物学应用 (Basavarajaiah & Mruthyunjayaswamy, 2008)。

抗分枝杆菌活性

探索了与给定化学物质结构相关的化合物对分枝杆菌的活性。该研究旨在寻找针对结核分枝杆菌的新型治疗剂。一些化合物表现出显着的活性,表明它们在抗分枝杆菌药物开发中的潜力 (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004)。

作用机制

Action Environment

Environmental factors matter:

- Does it work better in acidic or alkaline conditions? How does it fare under varying temperatures? Is it photodegradable?

Remember, this compound’s complexity makes it a captivating puzzle for researchers. As we uncover more, its secrets will unravel! 🧪🔍

References:

- Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132

- Design, synthesis, characterization and analysis of anti-inflammatory activity of some novel 1,3-thiazole derivatives. Journal of the Iranian Chemical Society, 19(12), 1–10

- Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1–9

- A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 5(10), 1–11

安全和危害

未来方向

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. This could include testing the compound in biological assays, studying its interactions with proteins or other biomolecules, and investigating its potential uses in medicine or other fields .

属性

IUPAC Name |

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOGEDHTGJTIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)

![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)